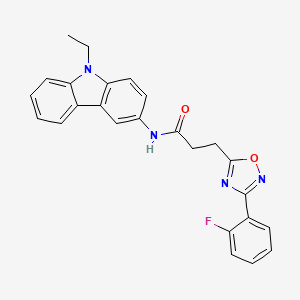![molecular formula C19H16ClN5O B3411110 4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine CAS No. 902284-98-4](/img/structure/B3411110.png)
4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine
描述
The compound “4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine” is a derivative of triazoloquinazoline, a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties: triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves various synthetic protocols. For instance, the synthesis of some novel 1-substituted 1,2,4-triazolo [4,3-a]quinoxalines was achieved using the key intermediate 3-benzyl-2-hydrazinoquinoxaline with various reagents .Molecular Structure Analysis
Triazoloquinazoline is a fundamental fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties . Triazole and quinazoline rings fused at different positions occur in various isomeric forms .Chemical Reactions Analysis
The chemical reactions involving triazoloquinazoline derivatives are diverse. For instance, the compound potently intercalates DNA at a decreased IC 50 value, which is nearly equipotent to that of doxorubicin .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives can vary. For instance, the shortened π-π interactions between the heterocyclic part and π-donating NEt 2 -phenyl substituent are observed .科学研究应用
Pharmacological Potentials
Triazole compounds, which are part of the structure of the compound , are known to show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Anticancer Applications
Some 1,2,4-triazolo quinoxalines have shown potential as anticancer agents . For instance, compound 9a was found to possess broad-spectrum anticancer activity, showing particular effectiveness towards leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .
Antimicrobial Applications
The compound also has potential as an antimicrobial agent . Some 1,2,4-triazolo quinoxalines were found to be very active against P. aeruginosa . Compound 10a and 16 were twice as active as ampicillin against P. aeruginosa .
Inhibition of Enzymes and Receptors
The compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These inhibitors are utilized in the treatment of various disorders .
Treatment of Cardiovascular Disorders
The compound is also utilized in the treatment of cardiovascular disorders . This is due to its ability to inhibit certain enzymes and receptors that play a role in these disorders .
Treatment of Type 2 Diabetes
The compound has potential in the treatment of type 2 diabetes . This is due to its ability to inhibit certain enzymes and receptors that play a role in this disease .
Treatment of Hyperproliferative Disorders
The compound is also utilized in the treatment of hyperproliferative disorders . This is due to its ability to inhibit certain enzymes and receptors that play a role in these disorders .
Antiviral Applications
A series of novel [1,2,4]triazolo quinoxaline derivatives were synthesized as potential antiviral agents . This suggests that the compound may also have potential as an antiviral agent .
作用机制
未来方向
The future directions of research on triazoloquinazoline derivatives are promising. For instance, the compound N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine showed promising antiviral activity and may be useful as a template for future design, optimization, and investigation to produce more potent anticancer and anti-HIV agents .
属性
IUPAC Name |
4-[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c20-14-7-5-13(6-8-14)17-19-21-18(24-9-11-26-12-10-24)15-3-1-2-4-16(15)25(19)23-22-17/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVGQMNHNDZCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3411028.png)
![N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3411036.png)
![N-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3411041.png)
![1-(3,4-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3411043.png)
![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3411050.png)
![N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3411058.png)
![1-(2-fluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3411059.png)

![6-Allyl-7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3411074.png)
![7-(2-chlorophenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3411081.png)
![ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate](/img/structure/B3411091.png)
![7-chloro-2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3411096.png)

